Scaffold Divergence: Necroptosis-IN-1 is a Necrostatin-1 Analog with a Distinct Chemical Scaffold
Necroptosis-IN-1 is a direct analog of Necrostatin-1 (Nec-1), but it possesses a distinct chemical structure that may confer different biological properties . While both compounds inhibit RIPK1, Necroptosis-IN-1's core structure is characterized by a 5-[(7-chloro-1H-indol-3-yl)methyl]imidazolidine-2,4-dione scaffold . This differentiates it from Necrostatin-1's thiohydantoin core. This structural divergence can influence target binding kinetics and off-target profiles, although direct comparative binding data (e.g., Kd or IC50) is not publicly available for Necroptosis-IN-1.
| Evidence Dimension | Chemical Scaffold |
|---|---|
| Target Compound Data | 5-[(7-chloro-1H-indol-3-yl)methyl]imidazolidine-2,4-dione |
| Comparator Or Baseline | Necrostatin-1 (Nec-1): Indole and thiohydantoin core |
| Quantified Difference | Scaffold difference: Imidazolidine-2,4-dione vs. thiohydantoin |
| Conditions | Structural comparison |
Why This Matters
Scaffold divergence can lead to differences in potency, selectivity, and metabolic stability, making Necroptosis-IN-1 a distinct chemical probe that may yield different results from Necrostatin-1 in the same assays.
